Cas no 42314-08-9 (2-Propanol,1-chloro-3-(2-methylpropoxy)-)

2-Propanol,1-chloro-3-(2-methylpropoxy)- structure
42314-08-9 structure
Product Name:2-Propanol,1-chloro-3-(2-methylpropoxy)-
CAS No:42314-08-9
MF:C7H15ClO2
MW:166.645801782608
CID:332445
PubChem ID:98178
Update Time:2025-04-19

2-Propanol,1-chloro-3-(2-methylpropoxy)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1-chloro-3-(2-methylpropoxy)-
    • 1-chloro-3-(2-methylpropoxy)propan-2-ol
    • 1-Chlor-3-isobutoxy-propan-2-ol
    • 1-Chlor-3-isobutyloxy-propanol-(2)
    • 1-chloro-3-isobutoxypropan-2-ol
    • 1-chloro-3-isobutoxy-propan-2-ol
    • 3-Chlor-1-isobutyloxy-propanol-(2)
    • 3-Chlor-propylenglykol-1-isobutylaether
    • AC1L3ZX4
    • AC1Q3TW8
    • AR-1C2345
    • CTK4I6023
    • EINECS 255-757-1
    • i-Butyl-3-chloro-2-hydroxypropylether
    • NCIOpen2_001077
    • NSC86962
    • 2-Propanol, 1-chloro-3-isobutoxy
    • AKOS006384449
    • 1-Chloro-3-(2-methylpropoxy)-2-propanol
    • DTXSID401278208
    • OYLSNRGLWVHWNI-UHFFFAOYSA-N
    • NS00057315
    • NSC 86962
    • 42314-08-9
    • NSC-86962
    • Inchi: 1S/C7H15ClO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5H2,1-2H3
    • InChI Key: OYLSNRGLWVHWNI-UHFFFAOYSA-N
    • SMILES: ClCC(COCC(C)C)O

Computed Properties

  • Exact Mass: 166.07615
  • Monoisotopic Mass: 166.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 76
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.04
  • Boiling Point: 231.6°Cat760mmHg
  • Flash Point: 93.9°C
  • Refractive Index: 1.444
  • PSA: 29.46
  • LogP: 1.25870
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